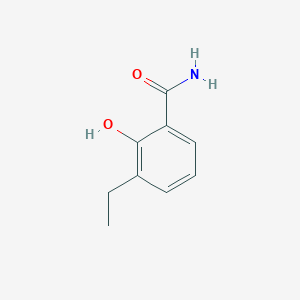
3-Ethyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-hydroxybenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring, with an amide functional group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 3-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an effective catalyst for this type of reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature conditions and continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3-ethyl-2-hydroxybenzoic acid or 3-ethyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-ethyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its antioxidant properties and potential as a thrombin inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . As a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The anticancer effects are likely due to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Hydroxybenzamide: Similar structure but lacks the ethyl group, used as an intermediate in organic synthesis.
2-Hydroxybenzamide:
Uniqueness: 3-Ethyl-2-hydroxybenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of antioxidant, thrombin-inhibitory, and anticancer activities makes it a compound of significant interest for further research and development .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)11)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
Clave InChI |
XLEUYAMTUUEOBX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)


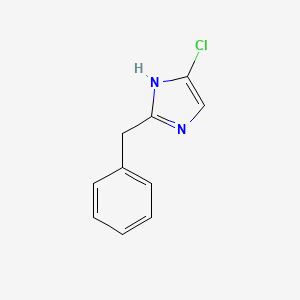
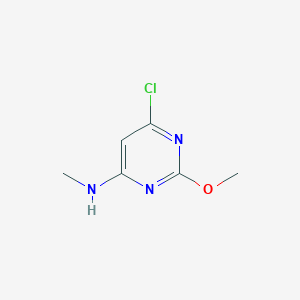
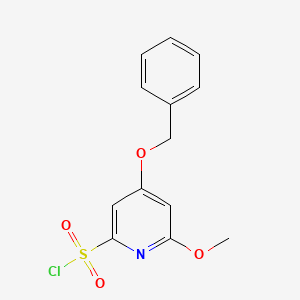
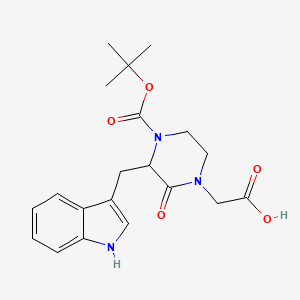
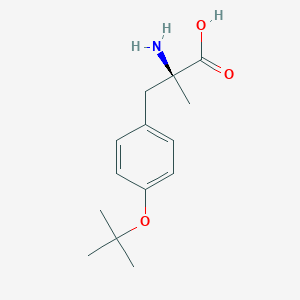

![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
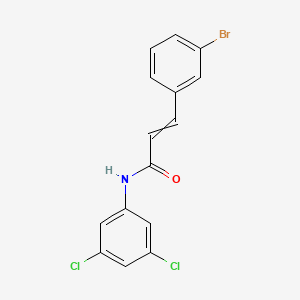
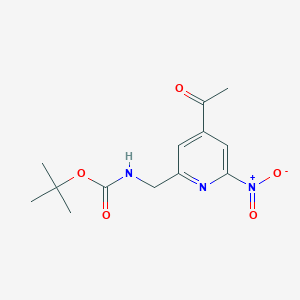
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)

